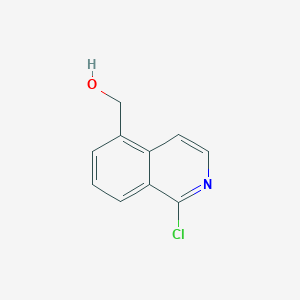

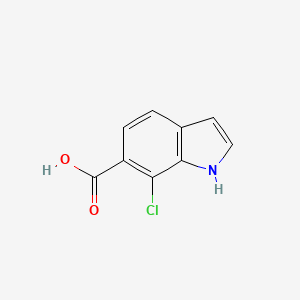

3-アミノ-5-ブロモ-2-クロロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-5-bromo-2-chlorobenzoic acid (3-AB2CBA) is a widely used organic compound in the fields of chemistry and biochemistry. It is a versatile reagent that is used in a variety of laboratory applications and scientific research. 3-AB2CBA has been used in synthesis of various organic compounds, as a catalyst in organic reactions, and as a reagent in biochemistry and biotechnology. In addition, 3-AB2CBA has been used in the development of new drugs, as well as in the study of biochemical and physiological processes.

科学的研究の応用

医薬品研究

“3-アミノ-5-ブロモ-2-クロロ安息香酸”と類似の化合物は、様々な医薬品の合成における重要な中間体として使用されてきました。 例えば、ブロモクロロ安息香酸誘導体は、糖尿病治療のためのSGLT2阻害剤の開発に使用されてきました .

分析化学

ブロモクロロ安息香酸は、有機粉末やその他の材料の均一性を評価するために、分析化学における標準品または試薬として使用できます .

ペプチド合成

アミノ酸とその誘導体は、ペプチド合成における基本的な単位です。 この文脈で“3-アミノ-5-ブロモ-2-クロロ安息香酸”に関する直接的な参考文献はありませんが、類似の化合物がペプチド合成に使用されています .

Safety and Hazards

作用機序

Target of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically interact with various biological targets via nucleophilic substitution .

Mode of Action

The mode of action of 3-Amino-5-bromo-2-chlorobenzoic acid is likely to involve interactions with its targets through nucleophilic substitution . In such reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group in the target molecule. The specifics of these interactions would depend on the nature of the target and the biochemical context.

Biochemical Pathways

Given its structural similarity to benzylic halides, it might be involved in pathways where these compounds play a role .

Result of Action

Based on its potential mode of action, it could cause modifications in target molecules, leading to changes in their function .

Action Environment

The action, efficacy, and stability of 3-Amino-5-bromo-2-chlorobenzoic acid can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

生化学分析

Biochemical Properties

3-Amino-5-bromo-2-chlorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and free radical bromination

Cellular Effects

The effects of 3-Amino-5-bromo-2-chlorobenzoic acid on various types of cells and cellular processes are noteworthy. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation and gastrointestinal irritation, indicating its impact on cellular processes . Understanding these effects is essential for evaluating the compound’s potential therapeutic or toxicological applications.

Molecular Mechanism

The molecular mechanism of 3-Amino-5-bromo-2-chlorobenzoic acid involves its interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it participates in free radical reactions, where it loses the N-bromo atom and forms a succinimidyl radical . These molecular interactions are critical for understanding how the compound exerts its effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-5-bromo-2-chlorobenzoic acid can change over time. The compound’s stability, degradation, and long-term effects on cellular function are important considerations. For example, it has been observed that the proportion of dibromo impurity increases significantly as the reaction temperature changes . These temporal effects are essential for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Amino-5-bromo-2-chlorobenzoic acid can vary with different dosages in animal models. Understanding the threshold effects, as well as any toxic or adverse effects at high doses, is crucial for evaluating the compound’s safety and efficacy. For instance, the compound has been shown to cause skin and eye irritation, indicating potential adverse effects at higher doses .

Metabolic Pathways

3-Amino-5-bromo-2-chlorobenzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it participates in nucleophilic substitution reactions, which are part of its metabolic pathways

Transport and Distribution

The transport and distribution of 3-Amino-5-bromo-2-chlorobenzoic acid within cells and tissues are important for understanding its localization and accumulation. The compound interacts with specific transporters and binding proteins, influencing its distribution. For instance, it has been observed to cause respiratory tract irritation, indicating its distribution within the respiratory system .

特性

IUPAC Name |

3-amino-5-bromo-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCCUZBBWURDLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(2S)-2-methylbutyl]phenyl] 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate](/img/structure/B1321282.png)

![4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid](/img/structure/B1321301.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B1321303.png)

![5-Ethoxycarbonylamino-[1,2,3]thiadiazole-4-carboxylic acid ethyl ester](/img/structure/B1321305.png)